![molecular formula C13H8N2 B6434366 8H-acenaphthyleno[1,2-c]pyrazole CAS No. 206-22-4](/img/structure/B6434366.png)

8H-acenaphthyleno[1,2-c]pyrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

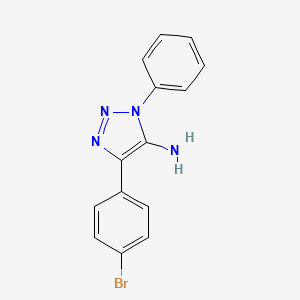

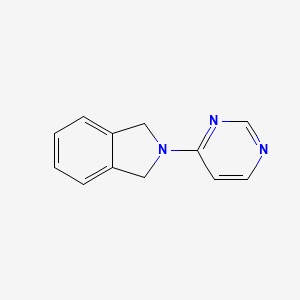

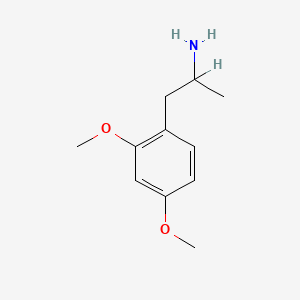

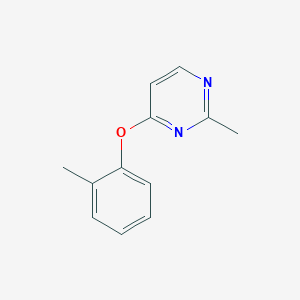

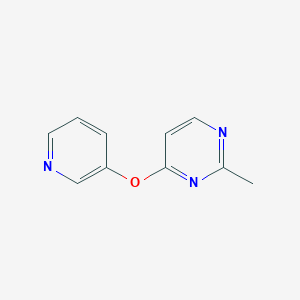

“8H-acenaphthyleno[1,2-c]pyrazole” is a complex organic compound that is likely to contain a pyrazole ring fused with an acenaphthylene structure . Pyrazole is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Acenaphthylene is a polycyclic aromatic hydrocarbon, which is an ortho- and peri-fused tricyclic hydrocarbon .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of considerable research efforts . Various methods and synthetic routes have been developed, focusing on achieving high yields and product diversity . These include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .Molecular Structure Analysis

The molecular structure of “8H-acenaphthyleno[1,2-c]pyrazole” is likely to be complex due to the fusion of a pyrazole ring with an acenaphthylene structure . The pyrazole part of the molecule is a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The acenaphthylene part resembles naphthalene with positions 1 and 8 connected by a -CH=CH- unit .Chemical Reactions Analysis

Pyrazole derivatives, including “8H-acenaphthyleno[1,2-c]pyrazole”, can undergo a variety of chemical reactions . These reactions often involve the formation of new bonds, the breaking of existing bonds, or the rearrangement of atoms within the molecule . The specific reactions that “8H-acenaphthyleno[1,2-c]pyrazole” can undergo would depend on its exact molecular structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis

The physical and chemical properties of “8H-acenaphthyleno[1,2-c]pyrazole” would depend on its exact molecular structure . These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .作用机制

Target of Action

Pyrazole derivatives, a class of compounds to which 8h-acenaphthyleno[1,2-c]pyrazole belongs, have been found to interact with various targets including tubulin, egfr, cdk, btk, and dna .

Mode of Action

It’s worth noting that pyrazole derivatives have demonstrated multiple mechanisms of anticancer action by interacting with their targets . For instance, some pyrazole derivatives function by blocking glutamate-activated chloride channels in insects .

Biochemical Pathways

Pyrazole derivatives have been known to affect various biochemical pathways depending on their specific targets .

Result of Action

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antimalarial, anti-inflammatory, antiviral, antileishmanial, antiproliferative, and anticancer activities .

安全和危害

未来方向

The future directions for research on “8H-acenaphthyleno[1,2-c]pyrazole” could include developing new synthetic routes, exploring its potential applications, and studying its physical and chemical properties in more detail . There is also potential for investigating its biological activity and possible uses in medicine .

属性

IUPAC Name |

7H-acenaphthyleno[2,1-c]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2/c1-3-8-4-2-6-10-12(8)9(5-1)11-7-14-15-13(10)11/h1-7H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNJFGUUIXBFPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8H-acenaphthyleno[1,2-c]pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6434290.png)

![7-[(pyridin-4-yl)methoxy]quinoline](/img/structure/B6434307.png)

![4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6434316.png)

![2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B6434327.png)

![N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine](/img/structure/B6434333.png)

![2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6434350.png)

![tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B6434352.png)

![N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6434377.png)